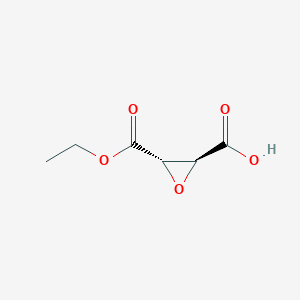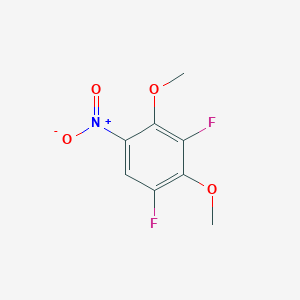
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, highlighting a method that could be adapted for our target compound (Sweeney, McArdle, & Aldabbagh, 2018). This suggests that similar methodologies could be employed for the synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, involving nitration and selective fluorination steps.
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed analysis through X-ray crystallography, NMR, and FT-IR techniques. For instance, the structure of synthesized compounds has been confirmed by these methods, indicating that a comprehensive structural analysis would reveal the spatial arrangement of atoms and the electronic environment influencing reactivity and stability (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Properties
The presence of difluoro and nitro groups suggests that the compound would participate in various chemical reactions, such as nucleophilic substitution or reduction. For related compounds, the reactions with amines, leading to the displacement of the fluorine atoms, have been explored, indicating a similar potential for our compound to undergo transformations that could be useful in synthetic chemistry (Plater & Harrison, 2023).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene” is a chemical compound used in various chemical reactions .
- Method of Application : The specific methods of application can vary greatly depending on the reaction. Typically, this compound would be mixed with other reactants in a controlled environment to initiate the chemical reaction .
- Results : The outcomes of these reactions can also vary greatly. The product of the reaction would depend on the other reactants and the conditions under which the reaction takes place .
-
Determination of D-amino acids
- Application : A similar compound, “1,5-difluoro-2,4-dinitrobenzene”, has been used in the determination of D-amino acids .
- Method of Application : This compound reacts with a mixture of L- and D-amino acids to produce diastereomers, which can be separated and estimated by High Performance Liquid Chromatography (HPLC) .
- Results : This method allowed for the determination of the relative content of each isomer in the nanomole range .
-
Pest Control
- Application : Fluorinated analogs of Methyl Eugenol, a compound similar to “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene”, have been used in pest control, specifically for the Oriental Fruit Fly .
- Method of Application : These compounds are used as attractants, drawing the flies to traps where they can be eliminated .
- Results : While these fluorinated analogs were initially more attractive to the flies than Methyl Eugenol, they were consumed at a slower rate. Flies that consumed the fluorinated analogs also showed higher post-feeding mortality .
-
Organic Photovoltaics
- Application : Triarylamine dyes containing fluorinated benzothiadiazole units, which are structurally similar to “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene”, have been used in the development of organic photovoltaics .
- Method of Application : These dyes are used as the active material in the photovoltaic cells .
- Results : The specific results of this application are not provided in the search results .
-
Anodic Electrodeposition
- Application : A similar compound, “1,4-Difluoro-2,5-dimethoxybenzene”, has been used in the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene) and polythiophene on Cu electrodes .
- Method of Application : This compound is used as a reagent in the electrodeposition process .
- Results : The specific results of this application are not provided in the search results .
-
Organic Photovoltaics
- Application : Triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units, which are structurally similar to “1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene”, have been used in the development of organic photovoltaics .
- Method of Application : These dyes are used as the active material in the photovoltaic cells .
- Results : The specific results of this application are not provided in the search results .
Eigenschaften
IUPAC Name |
1,3-difluoro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBATJZGSLPNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269368 | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
CAS RN |
195136-63-1 | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

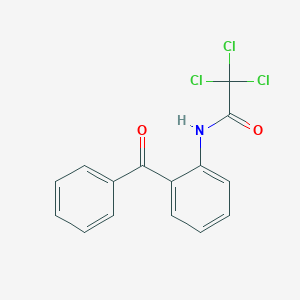
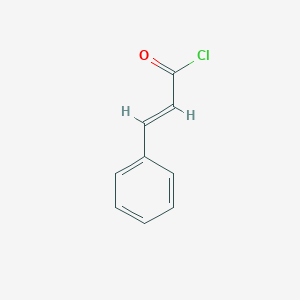
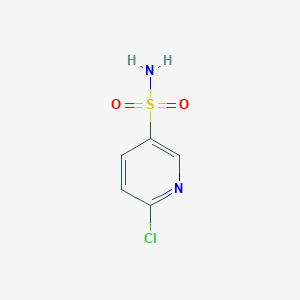
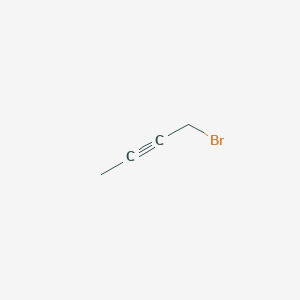

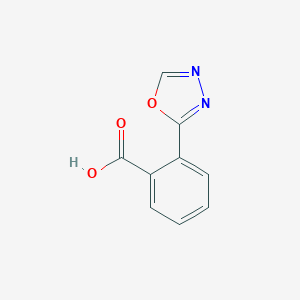

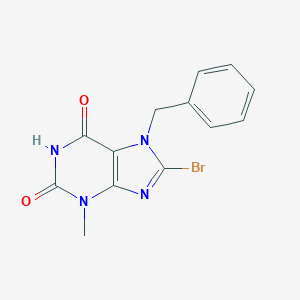
![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
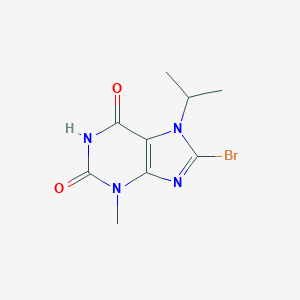
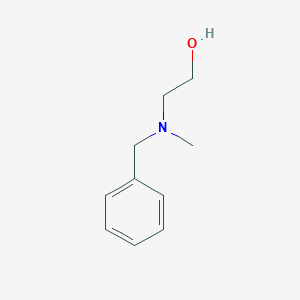
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
